molecular formula C12H19N5 B5474172 N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE

Cat. No.: B5474172
M. Wt: 233.31 g/mol
InChI Key: QAVUEQKULBQSLB-UHFFFAOYSA-N
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Description

N¹-(4,6-Dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyridinecarboximidamide is a heterocyclic compound featuring a partially saturated pyridine ring (tetrahydro-1(2H)-pyridine) linked to a carboximidamide group substituted with a 4,6-dimethylpyrimidinyl moiety. This structure is of synthetic and pharmaceutical interest due to its resemblance to bioactive scaffolds, such as kinase inhibitors and antifolates .

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-9-8-10(2)15-12(14-9)16-11(13)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVUEQKULBQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidinecarboxylic acid and tetrahydropyridine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce tetrahydropyridine derivatives.

Scientific Research Applications

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Varying Core Rings
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
N¹-(4,6-Dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyridinecarboximidamide Tetrahydro-pyridine 4,6-Dimethylpyrimidinyl, amidine C₁₂H₁₈N₆* ~270.3* Target
N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide Tetrahydroquinoline (fused rings) 4,6-Dimethylpyrimidinyl, amidine C₁₆H₁₈N₆ 294.36
4,6-Dimethyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)pyrimidine-2-carboximidamide Isoquinoline (fused rings) Pyridinyl-isoquinoline, amidine C₂₁H₁₈N₆ 354.42
1-Cbz-4-Aminomethylpiperidine Piperidine (fully saturated) Cbz-protected aminomethyl C₁₄H₂₀N₂O₂ 248.32

*Estimated based on structural similarity.

Key Insights :

  • Ring Saturation: The target compound’s partially unsaturated pyridine core offers intermediate rigidity compared to fully saturated piperidine (e.g., 1-Cbz-4-aminomethylpiperidine) and fused tetrahydroquinoline derivatives . This affects conformational flexibility and binding to targets like enzymes or receptors.
  • Fused vs. Single Rings: Compounds with fused aromatic systems (e.g., tetrahydroquinoline in , isoquinoline in ) exhibit enhanced planar π-systems for stronger target interactions but may suffer from reduced solubility.
Substituent Variations and Functional Group Impact
Compound Name Functional Groups Substituent Properties Biological Implications Reference
N¹-(4,6-Dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyridinecarboximidamide Amidino, pyrimidinyl Basic amidine; lipophilic methyl groups Enhanced target binding via ionic and hydrophobic interactions Target
N-(3-Chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide Carboxamide, chlorophenyl, furyl-pyrazol Less basic carboxamide; bulky substituents Potential kinase inhibition; reduced membrane permeability
tert-Butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate tert-Boc, aminophenoxy Polar tert-Boc group; aromatic amine Improved solubility; prodrug potential

Key Insights :

  • Amidine vs. Carboxamide : The amidine group in the target compound is protonated at physiological pH, increasing solubility in acidic environments (e.g., lysosomes) and enabling ionic interactions with targets like aspartate residues in enzymes. In contrast, carboxamide derivatives (e.g., ) are less basic, favoring passive membrane diffusion .
  • Pyrimidine vs. Heteroaromatic Substituents : The 4,6-dimethylpyrimidinyl group in the target compound enhances metabolic stability compared to furyl-pyrazol or chlorophenyl groups, which may undergo oxidative metabolism .
Physicochemical Properties and Pharmacokinetic Implications
Property Target Compound* Tetrahydroquinoline Analogue Piperidine Derivative Carboxamide Analogue
Molecular Weight ~270.3 294.36 248.32 370.83
H-Bond Donors 2 2 2 1
H-Bond Acceptors 5 5 4 4
Predicted LogD (pH 5.5) ~1.5 (estimated) Not reported ~1.2 (tert-Boc group) 1.36
Aqueous Solubility Moderate Low (due to fused rings) High (polar tert-Boc) Low

*Estimated based on structural data.

Key Insights :

  • Lipophilicity : The target compound’s LogD (~1.5) suggests moderate membrane permeability, balancing absorption and solubility. tert-Boc-protected derivatives (e.g., ) exhibit higher solubility due to polar groups.
  • Molecular Weight : The target’s lower molecular weight (~270 vs. 370.83 in ) may improve bioavailability, adhering to Lipinski’s rule of five .

Q & A

Q. What are the recommended synthetic routes for N~1~-(4,6-Dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyridinecarboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving pyrimidine and tetrahydro-pyridine intermediates. Key steps include:
  • Condensation reactions between 4,6-dimethylpyrimidin-2-amine and activated carbonyl derivatives (e.g., chloroimidates or carboximidamides) under reflux conditions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reaction kinetics .
  • Catalysts : Use of triethylamine or pyridine to neutralize acidic byproducts and improve yields.
  • Optimization : Temperature control (70–100°C) and reaction time (12–24 hours) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring conformations. For example, pyrimidine ring protons typically resonate at δ 6.5–8.5 ppm, while tetrahydro-pyridine protons appear at δ 1.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 290.2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :
  • Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
  • Structure Solution : Use SHELXD for phase determination via direct methods, followed by SHELXL for refinement. Key parameters include:
  • Restraints : Apply geometric restraints for flexible tetrahydro-pyridine rings to avoid overfitting .
  • Disorder Modeling : Address positional disorder in methyl or pyrimidine groups using PART instructions in SHELXL .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What methodologies are appropriate for evaluating the compound’s biological activity against microbial targets?

  • Methodological Answer :
  • In Vitro Antimicrobial Assays :
  • Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with concentrations ranging 0.5–128 µg/mL .
  • Time-Kill Kinetics : Monitor bacterial viability over 24 hours to assess bacteriostatic vs. bactericidal effects.
  • Mechanistic Studies :
  • Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays, as pyrimidine derivatives often target folate pathways .

Q. How can computational modeling address discrepancies between spectroscopic data and crystallographic results for ring conformation?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ring puckering in tetrahydro-pyridine using AMBER or CHARMM force fields. Compare predicted puckering amplitudes (e.g., Cremer-Pople parameters) with crystallographic data .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile NMR chemical shifts with observed ring conformations .

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